molecular formula C12H11NO2 B2739187 Methyl 5-methylquinoline-8-carboxylate CAS No. 1823367-72-1

Methyl 5-methylquinoline-8-carboxylate

Cat. No.: B2739187
CAS No.: 1823367-72-1
M. Wt: 201.225
InChI Key: NEQZIQJSHJZFON-UHFFFAOYSA-N
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Description

Methyl 5-methylquinoline-8-carboxylate is an organic compound with the chemical formula C₁₂H₁₁NO₂. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .

Scientific Research Applications

Methyl 5-methylquinoline-8-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-methylquinoline-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method includes the use of microwave-assisted synthesis, which offers a greener and more efficient approach .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of recyclable catalysts and solvent-free conditions are preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-methylquinoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .

Mechanism of Action

The mechanism of action of methyl 5-methylquinoline-8-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of key biochemical processes .

Comparison with Similar Compounds

Uniqueness: Methyl 5-methylquinoline-8-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ester and methyl groups make it a versatile intermediate in synthetic chemistry and a valuable compound in medicinal research .

Properties

IUPAC Name

methyl 5-methylquinoline-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-5-6-10(12(14)15-2)11-9(8)4-3-7-13-11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQZIQJSHJZFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=C(C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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